molecular formula C12H20FNO4 B1412495 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid CAS No. 1784989-48-5

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid

Cat. No. B1412495
CAS RN: 1784989-48-5
M. Wt: 261.29 g/mol
InChI Key: GHBHSIVIQUFUKJ-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid is a chemical compound with the CAS Number: 1784989-48-5 . It has a molecular weight of 261.29 . The IUPAC name for this compound is 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-fluoroacetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20FNO4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7H2,1-3H3,(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

PROTAC Development

PROTACs (Proteolysis Targeting Chimeras): are a novel class of therapeutic agents that target proteins for degradation. The compound serves as a semi-flexible linker in PROTAC molecules . The linker’s flexibility can influence the 3D orientation of the degrader, which is crucial for the formation of the ternary complex between the target protein, the E3 ligase, and the PROTAC molecule. This can significantly impact the efficacy of the PROTAC.

Targeted Protein Degradation

Related to PROTAC development, this compound can be used to optimize drug-like properties by incorporating rigidity into the linker region. This optimization is essential for targeted protein degradation , a promising approach for treating diseases by selectively eliminating pathological proteins .

Synthesis of Chiral Compounds

Chirality is a key factor in the efficacy and safety of many pharmaceuticals. The subject compound can be used in the synthesis of chiral intermediates, which are vital for producing enantiomerically pure drugs. This is particularly important in the development of medications for conditions like Hepatitis C , where the chirality of the drug can affect its interaction with the virus .

Bioconjugation

In bioconjugation, this compound can act as a crosslinker to attach various functional groups to biomolecules. This is useful in creating targeted drug delivery systems where the drug needs to be conjugated to a carrier molecule that can home in on specific cells or tissues .

Medicinal Chemistry

As a building block in medicinal chemistry, this compound can be used to synthesize a wide range of novel organic compounds, including amides, sulphonamides, and imidazolinones. These compounds have various applications in drug development, ranging from antiviral to anticancer therapies .

Thermodynamic Studies

The compound’s reaction profile can be studied to understand the thermodynamics of its reactions. This information is valuable for predicting reaction outcomes and designing more efficient synthesis pathways, which is crucial in the development of new pharmaceuticals .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Mechanism of Action

properties

IUPAC Name

2-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FNO4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBHSIVIQUFUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid

CAS RN

1784989-48-5
Record name 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid
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2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid
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2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid
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2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid
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2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid
Reactant of Route 6
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid

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